molecular formula C15H21ClN2O B1424745 N,N-Diallyl-2-amino-3-phenylpropanamide hydrochloride CAS No. 1246172-81-5

N,N-Diallyl-2-amino-3-phenylpropanamide hydrochloride

Cat. No.: B1424745
CAS No.: 1246172-81-5
M. Wt: 280.79 g/mol
InChI Key: CZVXCKKVJBOBLV-UHFFFAOYSA-N
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Description

N,N-Diallyl-2-amino-3-phenylpropanamide hydrochloride: is a versatile chemical compound with a complex structure, widely used in scientific research. Its applications range from the synthesis of novel polymers to exploring its potential as a pharmaceutical agent.

Preparation Methods

Synthetic Routes and Reaction Conditions: : The compound can be synthesized through various synthetic routes, including the reaction of allylamine with phenylpropanoic acid derivatives under specific conditions. The reaction typically involves the use of coupling agents and catalysts to facilitate the formation of the desired product.

Industrial Production Methods: : On an industrial scale, the production of N,N-Diallyl-2-amino-3-phenylpropanamide hydrochloride involves large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: : This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions: : Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and substitution reagents like alkyl halides. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels.

Major Products Formed: : The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products are often used in further research and development applications.

Scientific Research Applications

Chemistry: : In chemistry, N,N-Diallyl-2-amino-3-phenylpropanamide hydrochloride is used as a building block for the synthesis of complex organic molecules and polymers. Its unique structure allows for the creation of novel materials with specific properties.

Biology: : In biological research, the compound is used to study various biological processes and pathways. It can act as a probe to investigate enzyme activities and receptor interactions.

Medicine: : The compound has potential pharmaceutical applications, including the development of new drugs. Its ability to interact with specific molecular targets makes it a candidate for drug discovery and development.

Industry: : In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its versatility and reactivity make it valuable for various industrial processes.

Mechanism of Action

The mechanism by which N,N-Diallyl-2-amino-3-phenylpropanamide hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological or chemical outcomes. The exact mechanism can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds: : Some compounds similar to N,N-Diallyl-2-amino-3-phenylpropanamide hydrochloride include N,N-Dimethyl-2-amino-3-phenylpropanamide hydrochloride and N,N-Diethyl-2-amino-3-phenylpropanamide hydrochloride .

Uniqueness: : this compound stands out due to its unique allyl groups, which provide distinct reactivity and properties compared to its methyl or ethyl counterparts. This uniqueness allows for a broader range of applications and makes it a valuable compound in scientific research and industry.

Properties

IUPAC Name

2-amino-3-phenyl-N,N-bis(prop-2-enyl)propanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O.ClH/c1-3-10-17(11-4-2)15(18)14(16)12-13-8-6-5-7-9-13;/h3-9,14H,1-2,10-12,16H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZVXCKKVJBOBLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN(CC=C)C(=O)C(CC1=CC=CC=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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